molecular formula C15H12N2O2S B2922137 N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide CAS No. 681168-99-0

N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2922137
CAS No.: 681168-99-0
M. Wt: 284.33
InChI Key: HNWNVYOYZLROKJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide is a small molecule research chemical built on the privileged benzothiazole pharmacophore, a structure of high interest in medicinal chemistry and anticancer agent development . The benzothiazole nucleus is a fused bicyclic scaffold known for its versatile biological activities and ability to interact with a wide range of therapeutic targets through diverse mechanisms . Benzimidazole, an isostere of benzothiazole, is noted as one of the top ten most frequently employed nitrogen heterocycles in FDA-approved drugs . Benzothiazole derivatives have demonstrated significant potential as anticancer agents in research settings, showing activity against a diverse panel of human cancer cell lines, including mammary, ovarian, colon, non-small cell lung, and renal cancers . The core structure allows these compounds to function as enzyme inhibitors, targeting critical pathways in oncogenesis, such as those involving EGFR, VEGFR, and topoisomerases . The planarity of the benzothiazole ring facilitates π-π stacking interactions with biological targets, while the sulfur and nitrogen heteroatoms enable key hydrogen bonding and other non-covalent interactions for high binding affinity . This compound is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals and should be handled by qualified laboratory professionals.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-11(8-12)17-15(18)10-5-6-13-14(7-10)20-9-16-13/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWNVYOYZLROKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 3-methoxyaniline with 2-aminothiophenol in the presence of a suitable catalyst The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Kinase-Targeting Benzothiazole Derivatives

  • Compound 3A5 (N-(2-Methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide) :

    • Structure : Shares the benzothiazole-6-carboxamide core but replaces the 3-methoxyphenyl group with a fused thiazolo-benzothiazole moiety.
    • Activity : Exhibits 97% inhibition of CLK2 and 84% inhibition of DYRK1A at 1 μM, indicating high potency for kinases involved in splicing regulation .
    • Comparison : The target compound’s 3-methoxyphenyl group may offer improved selectivity or pharmacokinetics compared to the bulky thiazolo-benzothiazole substituent in 3A5.
  • 4-Fluoro-5-(2-Fluoro-4-Iodoanilino)-N-(2-Hydroxyethoxy)-1,3-Benzothiazole-6-Carboxamide: Structure: Benzothiazole-6-carboxamide with fluoro, anilino, and hydroxyethoxy substituents.

Substituted Benzothiazole Acetamides

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide :
    • Structure : Features a benzothiazole ring with a trifluoromethyl group at position 6 and an acetamide-linked 3-methoxyphenyl group.
    • Comparison : The acetamide linker (vs. carboxamide) and trifluoromethyl substitution may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the target compound .

Benzothiophene Carboxamide Analogs

Benzothiophene derivatives, though structurally distinct due to the absence of a nitrogen atom in the heterocyclic core, provide insights into substituent effects:

  • 3-Chloro-6-Methyl-N-[3-(Trifluoromethyl)Phenyl]-1-Benzothiophene-2-Carboxamide: Structure: Benzothiophene core with chloro, methyl, and trifluoromethylphenyl substituents. However, the trifluoromethyl group may enhance lipophilicity .
  • 3-Chloro-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-Methoxybenzyl)-6-Methyl-1-Benzothiophene-2-Carboxamide :
    • Structure : Includes a 3-methoxybenzyl group and a sulfone-modified tetrahydrothiophene.
    • Comparison : The 3-methoxybenzyl group mimics the target compound’s 3-methoxyphenyl but introduces a flexible linker, which could affect binding geometry .

Substituent Effects on Activity

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
N-(3-Methoxyphenyl)-1,3-Benzothiazole-6-Carboxamide Benzothiazole 6-Carboxamide, 3-methoxyphenyl Hypothesized kinase inhibition
Compound 3A5 Benzothiazole Thiazolo-benzothiazole at N-position 97% CLK2, 84% DYRK1A inhibition
Tunlametinib Benzothiazole Fluoro, anilino, hydroxyethoxy Tyrosine kinase inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide Benzothiazole 6-Trifluoromethyl, acetamide linker Undisclosed (structural analog)
3-Chloro-6-Methyl-N-[3-(Trifluoromethyl)Phenyl]-1-Benzothiophene-2-Carboxamide Benzothiophene Chloro, methyl, trifluoromethylphenyl Undisclosed (lipophilicity focus)

Biological Activity

N-(3-Methoxyphenyl)-1,3-benzothiazole-6-carboxamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic uses.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzothiazole derivatives. The compound this compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of benzothiazole derivatives against multiple human cancer cell lines including MCF-7 (breast cancer), U-937 (leukemia), and B16-F10 (melanoma). The results indicated that compounds similar to this compound exhibited GI50 values ranging from 0.4 µM to 0.57 µM against MCF-7 cells, suggesting potent anticancer activity .

Cell Line GI50 (µM) Compound
MCF-70.57This compound
U-9370.40Similar derivatives
B16-F100.45Similar derivatives

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have shown promising antimicrobial properties.

Case Study: Antimicrobial Efficacy

Research has demonstrated that certain benzothiazole derivatives possess moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 µg/mL to 50 µg/mL .

Bacterial Strain MIC (µg/mL) Activity Level
S. aureus12.5Moderate
E. faecalis25Good

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole compounds is influenced by their structural modifications. Studies have shown that the presence of methoxy groups and specific phenyl substitutions significantly enhance their anticancer and antimicrobial activities .

Key Findings:

  • Methoxy Substitution : The introduction of methoxy groups at strategic positions on the phenyl ring increases lipophilicity and enhances cellular uptake.
  • Phenyl Ring Modifications : Variations in the phenyl ring structure can lead to changes in potency against specific cancer cell lines or bacterial strains.

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